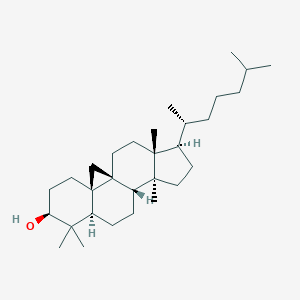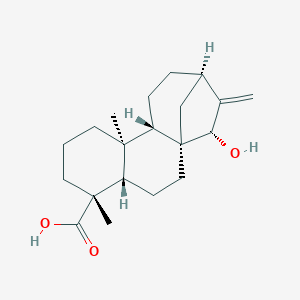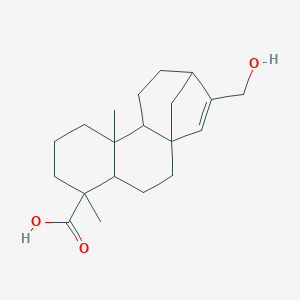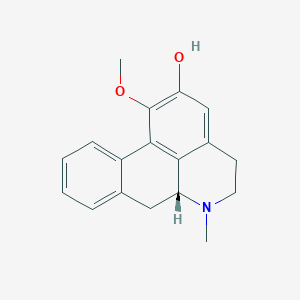
O-ノルヌシフェリン
概要
説明
O-ノルヌシフェリンは、ハスの葉(Nelumbo nucifera)に見られるアポフィン型のアルカロイドです。さまざまな生物活性で知られており、その潜在的な治療用途について研究されています。 この化合物は、hERGカリウムチャネルを阻害する能力のために特に興味深く、薬理学や医薬品化学の研究対象となっています .
科学的研究の応用
作用機序
O-ノルヌシフェリンの作用機序は、hERGカリウムチャネルとの相互作用が関与し、その阻害につながります。 この阻害は心臓の電気的活動を影響するため、心臓の研究で注目されています . O-ノルヌシフェリンは、炎症や腫瘍の増殖に関与するものを含む、他の分子標的や経路とも相互作用します .
類似の化合物との比較
O-ノルヌシフェリンは、ヌシフェリンやロエメリンなどの他のアポフィンアルカロイドに似ています。 これらの化合物は、構造的類似性と生物活性を共有していますが、O-ノルヌシフェリンは、hERGカリウムチャネルの特異的な阻害においてユニークです . たとえば、ヌシフェリンは、その抗炎症作用と抗腫瘍作用について研究されており、ロエメリンは、その潜在的な神経保護効果について調べられています .
類似の化合物
- ヌシフェリン
- ロエメリン
- リリニジン
- フロリブンジン
生化学分析
Biochemical Properties
O-Nornuciferine interacts with various biomolecules, primarily enzymes and proteins. It has been identified as a potent hERG channel inhibitor . The hERG channel plays a crucial role in the electrical activity of the heart, and its inhibition can affect heart rhythm.
Cellular Effects
O-Nornuciferine has shown various effects on different types of cells. For instance, it has been reported to inhibit the hERG channel in HEK293 cells . This inhibition can influence cell function, particularly in cardiac cells where the hERG channel plays a crucial role in maintaining normal heart rhythm.
Molecular Mechanism
O-Nornuciferine exerts its effects at the molecular level primarily through its interaction with the hERG channel. It acts as a potent inhibitor of this channel . The hERG channel is a protein that allows potassium ions to pass out of the cell, contributing to the repolarization of the cell’s membrane potential during the cardiac action potential. By inhibiting this channel, O-Nornuciferine can affect the electrical activity of the heart.
Temporal Effects in Laboratory Settings
The effects of O-Nornuciferine over time in laboratory settings have been observed in studies. For instance, it has been reported that O-Nornuciferine has an IC50 of 7.91 μM in vitro hERG blockages measured in HEK293 cells
Transport and Distribution
It is known to interact with the hERG channel, suggesting it can be transported to the cell membrane where this channel is located
Subcellular Localization
Given its interaction with the hERG channel, it is likely to be found at the cell membrane where this channel is located
準備方法
合成経路と反応条件: O-ノルヌシフェリンは、イオン液体と超音波/マイクロ波支援抽出を組み合わせた方法など、さまざまな方法で合成できます。 この方法は、効率的、迅速、環境に優しいことが示されています . この抽出の最適な条件は、1-ブチル-3-メチルイミダゾリウムブロミドの2.0 mol/L溶液を使用し、固体/液体比は1:15、時間は2分、マイクロ波出力は500 Wです .
工業生産方法: O-ノルヌシフェリンの工業生産には、通常、溶媒抽出法を用いてハスの葉からアルカロイドを抽出することが含まれます。 高速逆流クロマトグラフィー(HSCCC)も、ハスの葉からO-ノルヌシフェリンおよびその他のアルカロイドを分離するために用いられます .
化学反応の分析
反応の種類: O-ノルヌシフェリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 それは、in vitroで7.91 μMのIC50でhERGカリウムチャネルを阻害することが知られています .
一般的な試薬と条件: O-ノルヌシフェリンを含む反応で用いられる一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。 これらの反応の条件は、目的の結果によって異なりますが、一般的には制御された温度と特定のpHレベルが関与します .
形成される主な生成物: O-ノルヌシフェリンを含む反応から形成される主な生成物は、反応の種類によって異なります。 たとえば、酸化反応では、O-ノルヌシフェリンの異なる酸化誘導体が生成される場合があり、一方、還元反応では、化合物の還元形式が生成される場合があります .
科学研究への応用
薬理学では、心臓機能に重要なhERGカリウムチャネルを阻害する能力で知られています . また、その抗炎症作用、抗腫瘍作用、神経保護作用について調べられています .
類似化合物との比較
O-Nornuciferine is similar to other aporphine alkaloids such as nuciferine and roemerine. These compounds share structural similarities and biological activities, but O-Nornuciferine is unique in its specific inhibition of the hERG potassium channel . Nuciferine, for example, has been studied for its anti-inflammatory and anti-tumor properties, while roemerine has been investigated for its potential neuroprotective effects .
Similar Compounds
- Nuciferine
- Roemerine
- Lirinidine
- Floribundine
These compounds, like O-Nornuciferine, are found in the lotus plant and have been studied for their various biological activities .
特性
IUPAC Name |
(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOIHNFHOEPHN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953513 | |
| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-55-7 | |
| Record name | (-)-Nornuciferine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6a-beta-Aporphin-2-ol, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nornuciferine, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of N-Methylasimilobine in nature?
A1: N-Methylasimilobine is found in various plant species, with Nelumbo nucifera (lotus) and Stephania cepharantha being notable sources. [, , , ] In Nelumbo nucifera, it is primarily found in the leaves, but also present in the flowers and stems. [, , ] It has also been isolated from the seeds of Stephania cepharantha. []
Q2: What is the chemical structure of N-Methylasimilobine?
A2: N-Methylasimilobine is an aporphine alkaloid. Its structure consists of a tetracyclic ring system with a methoxy group at position 1 and a methyl group on the nitrogen atom at position 7.
Q3: What is the molecular formula and weight of N-Methylasimilobine?
A3: The molecular formula of N-Methylasimilobine is C18H19NO2. It has a molecular weight of 281.35 g/mol. []
Q4: Has the structure of N-Methylasimilobine been confirmed using spectroscopic methods?
A4: Yes, the structure of N-Methylasimilobine has been elucidated using various spectroscopic methods, including 1H and 13C NMR spectroscopy, as well as mass spectrometry. [, , ]
Q5: What are the reported biological activities of N-Methylasimilobine?
A5: N-Methylasimilobine exhibits several biological activities, including:
- Acetylcholinesterase (AChE) inhibition: It shows potent AChE inhibitory activity, suggesting potential for Alzheimer's disease treatment. []
- Anti-cancer activity: It has demonstrated cytotoxic activity against human melanoma, prostate, and gastric cancer cell lines. []
- Antioxidant activity: It displays antioxidant properties, contributing to its potential health benefits. []
Q6: How does N-Methylasimilobine interact with acetylcholinesterase (AChE)?
A6: N-Methylasimilobine acts as a reversible and non-competitive inhibitor of AChE. [] While the exact binding site is yet to be fully elucidated, molecular modeling studies suggest interactions with the enzyme's active site. []
Q7: Is there any research on Structure-Activity Relationships (SAR) for N-Methylasimilobine?
A7: While specific SAR studies on N-Methylasimilobine are limited, research on related aporphine alkaloids suggests that the presence and position of substituents on the aromatic ring system can significantly influence biological activity. [, ]
Q8: What analytical methods are used to characterize and quantify N-Methylasimilobine?
A8: Various analytical techniques are employed for N-Methylasimilobine analysis, including:
- High-Performance Liquid Chromatography (HPLC): Commonly used with different detection methods like photodiode array detection (PDA) and mass spectrometry (MS) for separation and quantification. [, , , ]
- Leaf Spray Mass Spectrometry (LS-MS): Utilized for rapid in situ analysis and profiling of alkaloids in plant material. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed for structural characterization and confirmation. []
Q9: Are there any specific extraction methods optimized for N-Methylasimilobine from plant sources?
A9: Several extraction techniques have been investigated for N-Methylasimilobine, including:
- Solid-phase extraction (SPE): Used as a pre-treatment step before HPLC analysis to isolate and concentrate alkaloids from plant extracts. []
- Emulsion Liquid Membrane (ELM): A novel method for separating and extracting N-Methylasimilobine and related alkaloids from Nelumbo nucifera. []
- Deep Eutectic Solvents (DESs): A green chemistry approach for extracting alkaloids, including N-Methylasimilobine, from Nelumbo nucifera leaves. []
- Ultrahigh Pressure-Assisted Extraction (UPE): Combined with cloud point extraction (CPE) for rapid extraction and pre-concentration of alkaloids from Nelumbo nucifera leaves. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
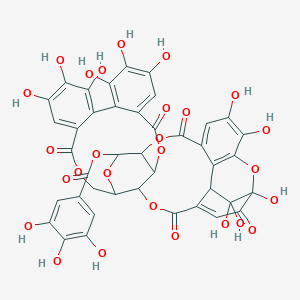
![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
